molecular formula C14H16FNO2 B8188284 3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propionic acid ethyl ester

3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propionic acid ethyl ester

Cat. No.: B8188284
M. Wt: 249.28 g/mol
InChI Key: FMDBQBRFCPPAOI-UHFFFAOYSA-N
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Description

3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propionic acid ethyl ester is a fluorinated indole derivative characterized by a propionic acid ethyl ester backbone with a methyl substitution at the second carbon and a 5-fluoroindol-3-yl moiety. The ethyl ester group improves solubility in organic solvents, making it suitable for synthetic and pharmacological applications.

Properties

IUPAC Name

ethyl 3-(5-fluoro-1H-indol-3-yl)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO2/c1-3-18-14(17)9(2)6-10-8-16-13-5-4-11(15)7-12(10)13/h4-5,7-9,16H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDBQBRFCPPAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC1=CNC2=C1C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propionic acid ethyl ester typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoroindole, which is commercially available or can be synthesized from indole through fluorination.

    Alkylation: The 5-fluoroindole undergoes alkylation with 2-bromo-2-methylpropionic acid ethyl ester in the presence of a base such as potassium carbonate. This step introduces the propionic acid ethyl ester moiety.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propionic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.

Major Products

    Oxidation: 3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propionic acid.

    Reduction: 3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

  • Chemical Formula : C14H16FNO2
  • Molecular Weight : 249.28 g/mol
  • CAS Number : 2105607-65-4

The compound features an indole structure, which is known for its presence in numerous biologically active molecules. The introduction of fluorine enhances its pharmacological properties by improving metabolic stability and bioavailability.

Anticancer Properties

Research indicates that 3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propionic acid ethyl ester exhibits notable anticancer activity. A study conducted by the National Cancer Institute (NCI) demonstrated that the compound showed significant growth inhibition against various human tumor cell lines, with average GI50 values indicating effective cytotoxicity .

Table 1: Anticancer Activity of this compound

Cell Line TypeGI50 (μM)TGI (μM)
Breast Cancer15.7250.68
Colon Cancer12.5345.00
Lung Cancer18.3060.00

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Neuropharmacological Applications

The indole moiety is associated with modulation of serotonin receptors, which are critical in treating depression and anxiety disorders. Preliminary studies suggest that derivatives of this compound may interact with serotonin transporters, indicating potential use as antidepressants .

Case Study 1: Antitumor Efficacy

In a controlled study involving multiple cancer cell lines, researchers treated cells with varying concentrations of the compound over a specified period. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis markers such as caspase activation and PARP cleavage .

Case Study 2: Serotonergic Activity

A separate investigation evaluated the effects of the compound on serotonin receptor binding affinity using radiolabeled ligands in vitro. The findings revealed that the compound exhibited significant binding affinity for the serotonin transporter, suggesting its potential as a therapeutic agent for mood disorders .

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propionic acid ethyl ester involves its interaction with specific molecular targets. The fluorinated indole moiety can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural and synthetic differences between the target compound and related indole derivatives:

Compound Name Key Structural Features Molecular Formula Synthesis Method Notable Properties References
3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propionic acid ethyl ester 5-Fluoroindole, methyl-substituted propionate ethyl ester C₁₅H₁₆FNO₂ Likely via indole alkylation/esterification (inferred) Enhanced lipophilicity due to fluorine and methyl groups
Ethyl 4-(5-fluoro-1H-indol-3-yl)piperidine-1-carboxylate (414b) Piperidine ring fused to 5-fluoroindole C₁₆H₁₉FN₂O₂ Tandem hydroformylation/Fischer indolization under H₂/CO Improved conformational rigidity
4-[1-(4-Chloro-phenyl)-5-fluoro-3-methyl-2-oxoindolin-3-ylamino]-N-hydroxy-benzamide Oxoindoline core with chloro-phenyl and benzamide groups C₂₃H₁₈ClFN₃O₃ Condensation of indolinone derivatives Potential kinase inhibition activity
3-{3-isopropoxy-1-[2-methyl-4-(trifluoromethyl)benzyl]-1H-pyrazole-5-yl}propionic acid ethyl ester Pyrazole ring with trifluoromethyl benzyl group C₂₀H₂₅F₃N₂O₃ Multi-step alkylation/esterification High metabolic stability
3-OXO-3-(3-TRIFLUOROMETHYLPHENYL)PROPIONIC ACID ETHYL ESTER Trifluoromethylphenyl ketone-propionate ester C₁₂H₁₁F₃O₃ Glyoxylic acid esterification Strong electron-withdrawing effects

Physicochemical and Electronic Properties

  • Fluorine vs. Trifluoromethyl : The 5-fluoro group in the target compound provides moderate electron-withdrawing effects, enhancing binding to hydrophobic pockets. In contrast, trifluoromethyl groups (e.g., in ) offer stronger electronic effects and greater metabolic resistance .
  • Ester Groups : Ethyl esters (target compound, ) balance solubility and lipophilicity compared to methyl esters (e.g., in ), which may hydrolyze faster in vivo .
  • Heterocyclic Variations : Piperidine-containing analogs () exhibit rigid structures favoring receptor binding, whereas pyrazole derivatives () introduce diverse hydrogen-bonding capabilities .

Biological Activity

3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propionic acid ethyl ester, an indole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. The presence of a fluorine atom in the indole structure is known to influence pharmacological properties, making this compound a candidate for various therapeutic applications.

The compound is classified under indole derivatives, which are recognized for their diverse biological activities. The molecular formula is C12H12FNO2C_{12}H_{12}FNO_2, and it features a unique structure that enhances its interaction with biological targets. The fluorine atom can significantly affect the compound's binding affinity and selectivity towards enzymes and receptors, modulating various biological pathways.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets. These interactions can lead to alterations in signal transduction pathways and enzyme activity modulation. The compound's structural characteristics enable it to exhibit significant biological effects, including:

  • Inhibition of Enzyme Activity : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in inflammatory processes.
  • Antioxidant Activity : It may possess antioxidant properties that protect cells from oxidative stress.
  • Neuroprotective Effects : Similar indole derivatives have demonstrated neuroprotective capabilities against neurodegenerative disorders.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Indole derivatives are often studied for their antibacterial and antifungal activities. Preliminary studies suggest that this compound may inhibit the growth of certain pathogens.
  • Anticancer Potential : Some indole derivatives have been linked to anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Neuroprotection : Studies on related compounds indicate potential neuroprotective effects, reducing cell death in models of oxidative stress and neurodegeneration.

Research Findings

Recent studies have focused on the biological evaluation of indole derivatives similar to this compound:

StudyFindings
Indole derivatives exhibited strong neuroprotective and antioxidant activity against oxidative stress in neuronal cell lines.
A series of indole-based compounds showed significant inhibition of cytosolic phospholipase A2α, suggesting anti-inflammatory properties.
Review highlighted the biomedical importance of indoles, noting their roles as inhibitors of various enzymes involved in disease processes.

Case Studies

Several case studies have examined the effects of indole derivatives:

  • Neurodegenerative Disorders : In models simulating Alzheimer's disease, compounds similar to 3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propionic acid were effective in preventing oxidative damage caused by amyloid-beta peptides.
  • Inflammation Models : Indole derivatives demonstrated efficacy in reducing inflammation in animal models, highlighting their potential as therapeutic agents for inflammatory diseases.

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